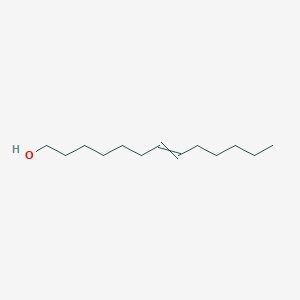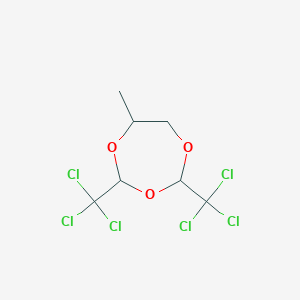
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane is a chemical compound known for its unique structure and properties This compound features a trioxepane ring, which is a seven-membered ring containing three oxygen atoms
準備方法
The synthesis of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane typically involves the condensation of p-cresotic acid and chloral hydrate in the presence of concentrated sulfuric acid . This reaction yields the desired compound through a series of steps that include the formation of intermediate products and subsequent cyclization.
化学反応の分析
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups into less chlorinated derivatives.
Substitution: The trichloromethyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
科学的研究の応用
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloromethyl groups into other molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane involves its interaction with various molecular targets. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological research to study and manipulate molecular pathways.
類似化合物との比較
6-Methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane can be compared with other similar compounds, such as:
6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine: This compound has a similar structure but features a benzodioxine ring instead of a trioxepane ring.
6-Methyl-2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-8-amine:
The uniqueness of this compound lies in its trioxepane ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
63978-64-3 |
|---|---|
分子式 |
C7H8Cl6O3 |
分子量 |
352.8 g/mol |
IUPAC名 |
6-methyl-2,4-bis(trichloromethyl)-1,3,5-trioxepane |
InChI |
InChI=1S/C7H8Cl6O3/c1-3-2-14-4(6(8,9)10)16-5(15-3)7(11,12)13/h3-5H,2H2,1H3 |
InChIキー |
YCVQMQUVPRRJEC-UHFFFAOYSA-N |
正規SMILES |
CC1COC(OC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


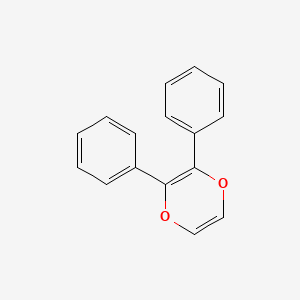
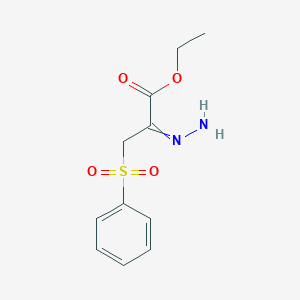
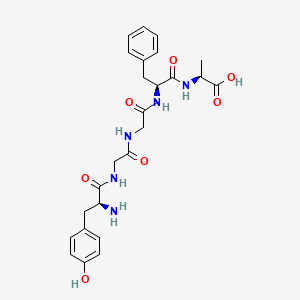
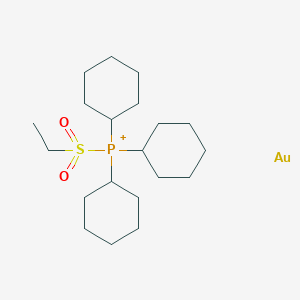
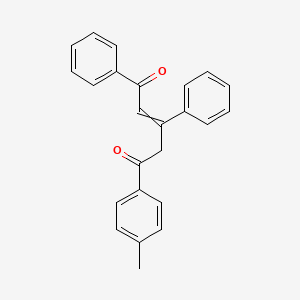
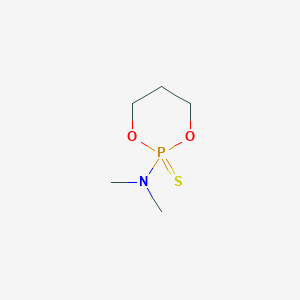
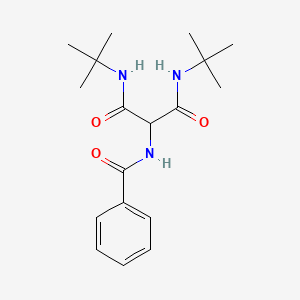
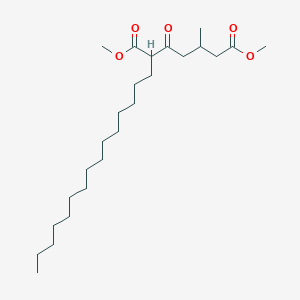
![7-(Hexyloxy)-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B14505093.png)
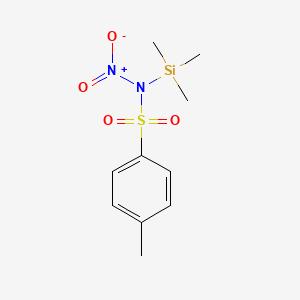
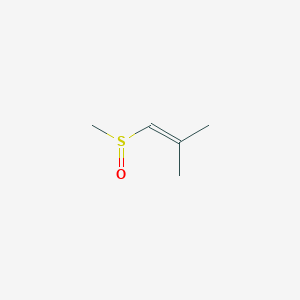

![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
